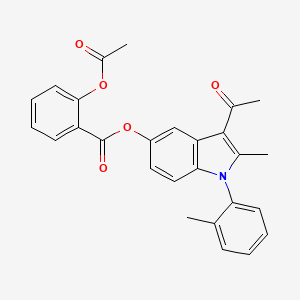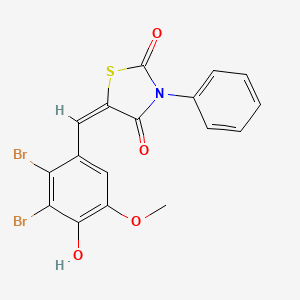![molecular formula C9H8N4O B11676170 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B11676170.png)
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is an organic compound that features a phenol group attached to a triazole ring via an imine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the condensation of 4H-1,2,4-triazole-4-amine with salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions to ensure high purity of the final product .
化学反应分析
Types of Reactions
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
科学研究应用
作用机制
The mechanism of action of 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, enhancing its binding affinity to biological targets. The phenol group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
Similar Compounds
Cresols: Similar phenolic compounds with methyl groups attached to the benzene ring.
Phenols: Compounds with a hydroxyl group attached to a benzene ring
Triazoles: Compounds containing a triazole ring, such as 1,2,3-triazole and 1,2,4-triazole.
Uniqueness
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is unique due to its combination of a phenol group and a triazole ring linked by an imine bond. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC 名称 |
3-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C9H8N4O/c14-9-3-1-2-8(4-9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+ |
InChI 键 |
VQKBHLPSAZGWEG-LFYBBSHMSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)/C=N/N2C=NN=C2 |
规范 SMILES |
C1=CC(=CC(=C1)O)C=NN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11676089.png)
![N-[(E)-(4-isopropylphenyl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11676103.png)
![11-(1,3-benzodioxol-5-yl)-10-[(4-chlorophenyl)acetyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11676105.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11676107.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11676112.png)

![(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11676149.png)
![2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11676151.png)
![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-(1-hydroxyethyl)-4-methylthiophene-3-carboxylate](/img/structure/B11676153.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11676163.png)
![(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676178.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676181.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676187.png)
